

Validating the use of subjective sleep questionnaires against objective actigraphy data

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The Subjective-Objective Sleep Conundrum: A Guide to Validation

A deep dive into the comparison of subjective sleep questionnaires and objective actigraphy data, providing researchers, scientists, and drug development professionals with a comprehensive guide to validating these crucial sleep assessment tools.

In the realm of sleep research and clinical trials, the accurate assessment of sleep is paramount. While polysomnography (PSG) remains the gold standard, its cost and cumbersome nature limit its use in large-scale or longitudinal studies. This has led to the widespread adoption of two primary alternatives: subjective sleep questionnaires and objective actigraphy. This guide provides a detailed comparison of these methods, focusing on the validation of commonly used questionnaires against actigraphy data, supported by experimental evidence.

Subjective vs. Objective Sleep Assessment: A Tale of Two Measures

Subjective sleep questionnaires, such as the Pittsburgh Sleep Quality Index (PSQI) and the Epworth Sleepiness Scale (ESS), offer a practical and cost-effective means of gathering data on an individual's perception of their sleep.[1][2] They provide valuable insights into the qualitative aspects of sleep, including perceived sleep quality, daytime dysfunction, and sleep



disturbances.[3] However, their reliance on self-reporting introduces the potential for recall bias and subjective interpretation.

Actigraphy, on the other hand, provides an objective measure of sleep-wake patterns by continuously monitoring movement with a wrist-worn device.[4][5] It offers quantitative data on parameters like total sleep time (TST), sleep onset latency (SOL), wake after sleep onset (WASO), and sleep efficiency.[2] While more objective than questionnaires, actigraphy infers sleep from the absence of movement, which can lead to inaccuracies, particularly in individuals with conditions characterized by prolonged periods of motionless wakefulness.[6][7]

Validating Subjective Reports: A Quantitative Comparison

Numerous studies have sought to validate subjective sleep questionnaires against the objective data provided by actigraphy. The findings consistently highlight a complex relationship between what individuals report and what is objectively measured.

A study validating the Pittsburgh Sleep Quality Index (PSQI) against actigraphy in healthy midlife women found that the PSQI global score and its components for sleep quality and disturbance were correlated with actigraphy-measured wake after sleep onset.[8] However, the PSQI components for sleep onset latency and sleep efficiency did not show strong congruence with actigraphy measures.[8] Another study involving older women demonstrated good internal consistency for both the PSQI and the Epworth Sleepiness Scale (ESS).[9][10]

The following tables summarize the quantitative data from various validation studies, providing a clear comparison of the performance of subjective questionnaires against actigraphy.



Sleep Parameter	Subjective Questionnai re	Actigraphy	Correlation (r)	Key Findings	Reference
Total Sleep Time (TST)	PSQI	Actiwatch	0.40	PSQI underestimat ed TST compared to actigraphy.	[8]
Sleep Onset Latency (SOL)	PSQI	Actiwatch	Not significant	PSQI significantly overestimate d SOL compared to actigraphy.	[8]
Wake After Sleep Onset (WASO)	PSQI	Actiwatch	Correlated	PSQI global score and components 1 & 5 correlated with WASO.	[8]
Sleep Efficiency (SE)	PSQI	Actiwatch	Not congruent	PSQI component for efficiency was not congruent with actigraphy.	[8]
Sleep Duration	3-item questionnaire	Actigraph	-0.19 to 0.14 (kappa)	Poor agreement between subjective and objective measures.	[1][11][12]



Sleep Quality	3-item questionnaire	Actigraph	Weakly positive	Poor agreement with objective quality measures (SOL, SE, WASO).	[1][11][12]
Sleep Duration	Self-report	Actigraphy	0.24	Small, but statistically significant correlation.	[13]
Sleep Onset Latency (SOL)	Self-report	Actigraphy	0.22	Small, but statistically significant correlation.	[13]
Sleep Efficiency (SE)	Self-report	Actigraphy	0.05 (not significant)	No significant association between self-reported and actigraphy-measured SE.	[13]

Bland-Altman Plot Analysis

Bland-Altman plots are frequently used to assess the agreement between two different measurement techniques. In the context of sleep studies, these plots illustrate the mean difference and the limits of agreement between subjective and objective measures. For instance, a Bland-Altman plot might reveal that, on average, a sleep questionnaire overestimates sleep onset latency by a certain number of minutes compared to actigraphy, with the limits of agreement indicating the range within which most of the differences fall.[4][14] One study found that self-reported sleep duration was underestimated by approximately 39 minutes on average compared to actigraphy.[14] Another analysis showed an overestimation of total sleep time by actigraphy of 10.9 minutes compared to polysomnography.[15]



Experimental Protocols for Validation Studies

The validation of subjective sleep questionnaires against actigraphy typically follows a standardized experimental protocol.

Participant Recruitment: Participants are recruited from the target population of interest, which may include healthy individuals or specific patient populations (e.g., those with insomnia or sleep apnea).[8][16] Demographic data and baseline health information are collected.

Data Collection Period: Participants are asked to wear an actigraphy device, typically on their non-dominant wrist, for a continuous period, often ranging from 7 to 14 days.[2][16] This duration is generally considered sufficient to capture habitual sleep patterns.[2]

Subjective Data Collection: At the end of the actigraphy monitoring period, participants complete the subjective sleep questionnaire(s) being validated.[2] The questionnaire typically asks about their sleep patterns over the preceding month. Some studies also incorporate daily sleep diaries for a more contemporaneous subjective measure.[17]

Actigraphy Data Analysis: The raw activity data from the actigraph is scored using validated algorithms to derive key sleep parameters, including:

- Total Sleep Time (TST): The total duration of sleep during the night.
- Sleep Onset Latency (SOL): The time it takes to fall asleep.[2]
- Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.[2]
- Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.[2]

Statistical Analysis: The agreement between the subjective and objective data is assessed using various statistical methods, including:

- Correlation Coefficients (e.g., Pearson's r): To measure the strength and direction of the linear relationship between the two measures.[13]
- Bland-Altman Plots: To visualize the agreement between the two methods.[4][14]

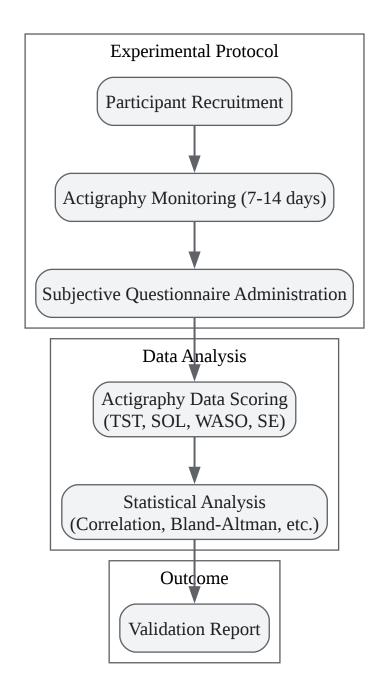


- Sensitivity and Specificity: To determine the ability of the questionnaire to correctly identify good and poor sleepers as defined by actigraphy.[6]
- Kappa Statistics: To assess the agreement for categorical sleep variables.[1][11][12]

Visualizing the Validation Process and Sleep Regulation

To better understand the workflow of a validation study and the underlying biological processes of sleep, the following diagrams are provided.

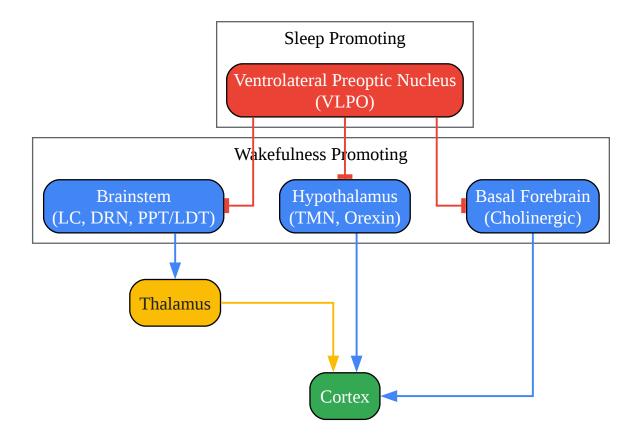




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Figure 1. Experimental workflow for validating subjective sleep questionnaires against actigraphy.





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Figure 2. Simplified signaling pathway of sleep-wake regulation.

Conclusion: An Integrated Approach to Sleep Assessment

The validation of subjective sleep questionnaires against objective actigraphy data reveals that while self-reports provide invaluable insights into the patient's experience of sleep, they do not always align with objective measures. The discrepancies observed are not necessarily indicative of the "failure" of one method, but rather highlight that subjective and objective assessments capture different dimensions of the complex phenomenon of sleep.

For researchers, scientists, and drug development professionals, the key takeaway is the importance of a multi-faceted approach to sleep assessment. Combining the use of validated subjective questionnaires with objective actigraphy can provide a more comprehensive and nuanced understanding of sleep and its disorders. This integrated approach allows for the capture of both the quantitative and qualitative aspects of sleep, leading to more robust and



clinically meaningful outcomes. When selecting a subjective measure, it is crucial to consider its validated performance against objective measures for the specific sleep parameters of interest.

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